2-Fluoro-4-morpholinoaniline hydrochloride
Overview
Description
2-Fluoro-4-morpholinoaniline hydrochloride is a chemical compound with the molecular formula C10H13FN2O.ClH. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications . This compound is characterized by the presence of a fluorine atom and a morpholine ring attached to an aniline core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-morpholinoaniline hydrochloride typically involves the substitution of morpholine on a fluorinated aniline derivative. One common method is the reaction of 2-fluoro-4-nitroaniline with morpholine under controlled conditions, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-morpholinoaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like palladium on carbon and hydrogen gas are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-4-morpholinoaniline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in various biological assays.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-morpholinoaniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and morpholine ring allows it to interact with enzymes and receptors in a unique manner, potentially inhibiting or modulating their activity. This makes it a valuable compound for studying biochemical pathways and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-morpholinoaniline: An important intermediate in the synthesis of the antibiotic drug linezolid.
2-Fluoroaniline: A simpler analog with similar reactivity but lacking the morpholine ring.
4-Morpholinoaniline: Similar structure but without the fluorine atom, leading to different chemical properties.
Uniqueness
2-Fluoro-4-morpholinoaniline hydrochloride is unique due to the combination of the fluorine atom and morpholine ring, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-fluoro-4-morpholin-4-ylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c11-9-7-8(1-2-10(9)12)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXANJJLTOFWCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2006276-93-1 | |
Record name | Benzenamine, 2-fluoro-4-(4-morpholinyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2006276-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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